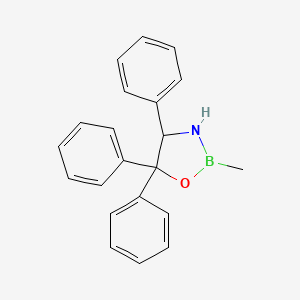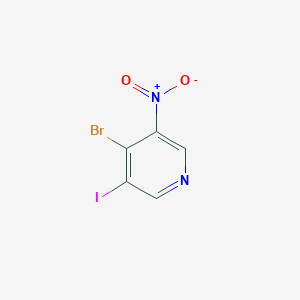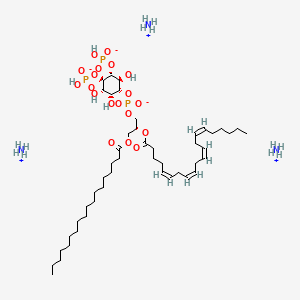
(r)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine is a chiral organoboron compound widely used as a catalyst in asymmetric synthesis. This compound is particularly known for its role in the Corey-Bakshi-Shibata (CBS) reduction, a highly enantioselective process for reducing ketones to secondary alcohols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine typically involves the reaction of ®-1-phenylethanol with triphenylborane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron compound. The process generally involves the following steps:
Formation of the Intermediate: ®-1-phenylethanol is reacted with triphenylborane in the presence of a base such as triethylamine.
Cyclization: The intermediate undergoes cyclization to form the oxazaborolidine ring.
Industrial Production Methods
Industrial production of ®-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain anhydrous conditions and precise temperature control.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine primarily undergoes catalytic reactions, particularly in asymmetric synthesis. The compound is known for facilitating:
Reduction Reactions: It is most famous for the Corey-Bakshi-Shibata (CBS) reduction, where it catalyzes the reduction of ketones to secondary alcohols with high enantioselectivity.
Substitution Reactions: The compound can also participate in substitution reactions where the boron atom is replaced by other groups.
Common Reagents and Conditions
Reagents: Common reagents used with ®-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine include borane (BH3), ketones, and various bases such as triethylamine.
Conditions: Reactions are typically carried out under anhydrous conditions and at controlled temperatures to ensure high selectivity and yield.
Major Products
The major products formed from reactions involving ®-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine are enantiomerically pure secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine is extensively used as a chiral catalyst in asymmetric synthesis. Its ability to induce high enantioselectivity makes it a valuable tool for synthesizing enantiomerically pure compounds.
Biology and Medicine
In biology and medicine, the compound’s derivatives are explored for their potential therapeutic applications. The enantiomerically pure alcohols produced using this catalyst are often used as intermediates in the synthesis of drugs and biologically active molecules.
Industry
In the industrial sector, ®-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine is used in the large-scale production of fine chemicals and pharmaceuticals. Its efficiency and selectivity make it a preferred catalyst for manufacturing processes that require high purity and yield.
Wirkmechanismus
The mechanism of action of ®-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine involves the formation of a complex with the substrate, typically a ketone. The boron atom in the oxazaborolidine coordinates with the oxygen atom of the ketone, activating it for reduction. The chiral environment of the catalyst induces enantioselectivity, leading to the formation of a specific enantiomer of the alcohol product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(s)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine: The enantiomer of the compound, used in similar catalytic applications but with opposite enantioselectivity.
2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine: The racemic mixture, which lacks the enantioselectivity of the chiral forms.
Uniqueness
®-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine is unique due to its high enantioselectivity and efficiency as a catalyst in asymmetric synthesis. Its ability to produce enantiomerically pure products with high yield makes it a valuable tool in both research and industrial applications.
Eigenschaften
IUPAC Name |
2-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BNO/c1-22-23-20(17-11-5-2-6-12-17)21(24-22,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLRZFBSMOWZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid](/img/structure/B12278568.png)
![4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12278571.png)
![N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12278572.png)
![6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B12278573.png)


![2'-Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-fluorouridine](/img/structure/B12278590.png)
![2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B12278591.png)

![(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate](/img/structure/B12278605.png)
![4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12278618.png)



